4-Fluoro-2-(trifluoromethoxy)benzyl alcohol
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups
Mechanism of Action
Target of Action
It’s known that the compound is used as a laboratory chemical
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially influencing its interaction with biological targets .
Biochemical Pathways
The compound may be involved in suzuki–miyaura coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s safety data sheet indicates that it may cause skin and eye irritation and may cause respiratory irritation , suggesting that it can be absorbed through the skin, eyes, and respiratory tract.
Result of Action
The compound’s safety data sheet indicates that it may cause skin and eye irritation and may cause respiratory irritation , suggesting that it can have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of proteomics and enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these interactions is crucial for elucidating the metabolic fate of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzyl chloride with a suitable nucleophile under controlled conditions . Another approach includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The presence of fluorine and trifluoromethoxy groups makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and trichloroacetonitrile are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: This compound shares similar structural features but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(trifluoromethyl)benzyl alcohol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZPHLXETXULFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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